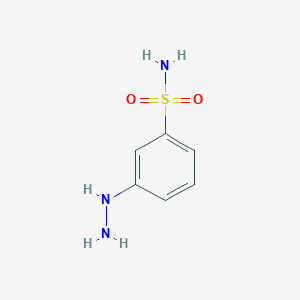
4-Amino-N-(2,6-dimethylphenyl)phthalimide
概要
説明
4-Amino-N-(2,6-dimethylphenyl)phthalimide is a chemical compound with the molecular formula C16H14N2O2 . It is a derivative of phthalimide, which is recognized from bioactive compounds and marketed drugs . Azomethine derivatives of 4-amino-N-phenyl-NI, wherein the imine unit acts as a part of the conjugation linker joining the N-phenyl-NI and a phenyl unit, were found to exhibit wide ranges of emission colors .
Synthesis Analysis
An efficient one-step synthesis of 4-amino substituted phthalimides has been developed . This method tolerates a wide range of substituents and yields 4-amino substituted phthalimides in good to excellent yields .Molecular Structure Analysis
The molecular structure of 4-Amino-N-(2,6-dimethylphenyl)phthalimide is characterized by a phthalimide ring with a 4-amino substituent . The N-phenyl ring has 2,6-dimethyl substituents .Chemical Reactions Analysis
Azomethine derivatives of 4-amino-N-phenyl-NI, wherein the imine unit acts as a part of the conjugation linker joining the N-phenyl-NI and a phenyl unit, were found to exhibit wide ranges of emission colors . This suggests that the compound may undergo reactions that result in changes in its emission properties.Physical And Chemical Properties Analysis
The molecular weight of 4-Amino-N-(2,6-dimethylphenyl)phthalimide is 266.29 . More detailed physical and chemical properties are not available in the retrieved sources.科学的研究の応用
Anticonvulsant Properties
A series of studies have focused on the anticonvulsant potential of 4-amino-N-(2,6-dimethylphenyl)phthalimide and related compounds. They have been shown to be effective against seizures induced by various methods in animal models, suggesting their potential as anticonvulsant drugs. Notably, these compounds displayed different levels of potency and toxicity, depending on their specific structures and the nature of the substituents on the N-phenyl ring. This highlights their relevance in the development of new antiepileptic medications (Bailleux, Vallée, Nuyts, & Vamecq, 1994).
Dipeptidyl Peptidase IV Inhibition
Research has also explored the role of 4-amino-N-(2,6-dimethylphenyl)phthalimides as inhibitors of dipeptidyl peptidase IV (DPP-IV). This enzyme plays a crucial role in glucose metabolism, and its inhibition is a therapeutic target for type 2 diabetes. Some compounds in this category have shown potent inhibitory effects, even surpassing known DPP-IV inhibitors, which could lead to new treatments for diabetes and related metabolic disorders (Shimazawa, Takayama, Kato, Kato, & Hashimoto, 1999).
Anti-HIV Properties
There is preliminary evidence suggesting that certain structures based on 4-amino-N-(2,6-dimethylphenyl)phthalimide may have anti-HIV properties. This finding is particularly intriguing as it opens up a new avenue for antiviral drug development, although more research is required to fully understand and exploit this potential (Vamecq et al., 1998).
Application in Solid Phase Peptide Synthesis
Another application of this chemical is in the field of peptide synthesis. A derivative of 4-amino-N-(2,6-dimethylphenyl)phthalimide has been used as a fluorescent building block for solid-phase peptide synthesis. This application is particularly valuable for biological research, where fluorescent tagging of peptides can be crucial for studying protein interactions and other biological processes (Vázquez, Rothman, & Imperiali, 2004).
Polymer Chemistry
In the domain of polymer chemistry, derivatives of 4-amino-N-(2,6-dimethylphenyl)phthalimide have been utilized in the synthesis of polyimides. These polymers exhibit high thermal stability and enhanced solubility, making them valuable in various industrial applications (Im & Jung, 2000).
Fluorescent Probes
Lastly, 4-amino substituted phthalimides, including 4-amino-N-(2,6-dimethylphenyl)phthalimide, have been evaluated for their potential as fluorescent probes. Their solvatochromic properties with high quantum yields in non-polar solvents make them suitable for applications in bioimaging and studying biological systems (Kindahl & Chorell, 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5-amino-2-(2,6-dimethylphenyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-9-4-3-5-10(2)14(9)18-15(19)12-7-6-11(17)8-13(12)16(18)20/h3-8H,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URALYBWTMWGVCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166394 | |
| Record name | 4-Amino-N-(2,6-dimethylphenyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-(2,6-dimethylphenyl)phthalimide | |
CAS RN |
158276-70-1 | |
| Record name | 4-Amino-N-(2,6-dimethylphenyl)phthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158276701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-N-(2,6-dimethylphenyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-Amino-N-(2,6-dimethylphenyl)phthalimide a promising anticonvulsant candidate?
A1: Research suggests that 4-Amino-N-(2,6-dimethylphenyl)phthalimide shows significant potential as an anticonvulsant, particularly against Maximal Electroshock Seizures (MES) [, ]. Studies in both mice and rats demonstrate its efficacy in preventing MES, with a notable safety profile at effective doses [, ]. Specifically, in rats, oral administration of the compound showed an ED50 of 25.2 µmol/kg and a protective index (PI) exceeding 75 []. This efficacy, coupled with a favorable safety profile, makes it a promising candidate for further investigation.
Q2: How does the structure of 4-Amino-N-(2,6-dimethylphenyl)phthalimide relate to its anticonvulsant activity?
A2: The structure-activity relationship studies highlighted in the research [] indicate that the position and type of substituents on the phthalimide and phenyl rings significantly influence anticonvulsant activity. For instance, 4-amino substituted N-phenylphthalimides exhibited greater anti-MES potency compared to 4-nitro or 4-methyl substitutions []. Furthermore, the presence of 2,6-dimethyl substituents on the phenyl ring proved to be more effective than other variations, including 2-methyl, 2-ethyl, 2-ethyl-6-methyl, 2,6-diethyl, or an unsubstituted phenyl ring []. These findings highlight the importance of specific structural features in determining the anticonvulsant properties of this class of compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

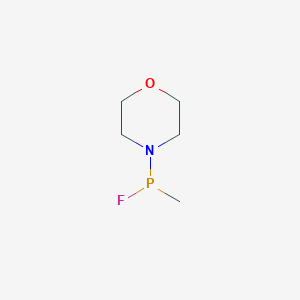
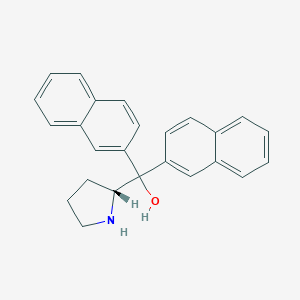
![2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B135630.png)
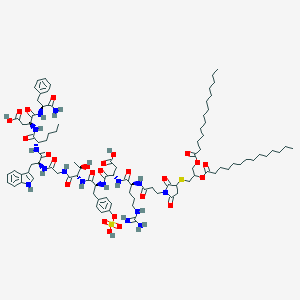
![3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol](/img/structure/B135632.png)
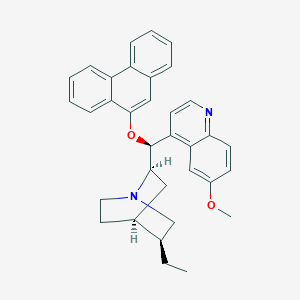
![Benz[a]anthracene-7-acetic Acid](/img/structure/B135641.png)
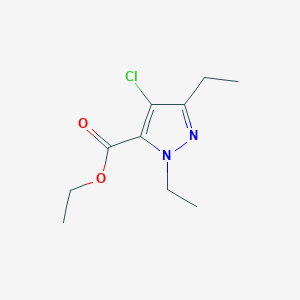

![[(1R,3R,7S,9R)-8-hydroxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B135645.png)
